3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole
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Overview
Description
3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with tert-butyl, methyl, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole typically involves the construction of the triazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with a suitable ketone or aldehyde can form the triazole ring, which is then further functionalized to introduce the methyl and pyrrolidinyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to partially or fully reduced triazole derivatives .
Scientific Research Applications
3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, lacking the tert-butyl, methyl, and pyrrolidinyl substituents.
3-(tert-butyl)-1-methyl-1h-1,2,4-triazole: Similar structure but without the pyrrolidinyl group.
1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole: Lacks the tert-butyl group.
Uniqueness
3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The tert-butyl group provides steric bulk, the methyl group contributes to lipophilicity, and the pyrrolidinyl group enhances binding interactions with biological targets .
Properties
Molecular Formula |
C11H20N4 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-tert-butyl-1-methyl-5-pyrrolidin-3-yl-1,2,4-triazole |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)10-13-9(15(4)14-10)8-5-6-12-7-8/h8,12H,5-7H2,1-4H3 |
InChI Key |
WHCGJRMOCOVVJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=N1)C2CCNC2)C |
Origin of Product |
United States |
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